molecular formula C11H18O3 B13171673 Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13171673
M. Wt: 198.26 g/mol
InChI Key: AHYJCPSJVFUBNB-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a fused oxirane (epoxide) ring and a bicyclic octane framework. Its structure features a carboxylate ester group at position 2 and two methyl substituents at the 4,4-positions of the spiro system.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-10(2)6-4-5-7-11(10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

AHYJCPSJVFUBNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis Analysis

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has gained attention in organic synthesis and medicinal chemistry. This compound features a molecular structure characterized by a spiro linkage, found in many biologically active molecules.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several synthetic routes. One common method includes the reaction of a suitable ester with a spirocyclic precursor in the presence of a catalyst.

One common method is the esterification process, which involves reacting 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester form. The reaction conditions are critical for optimizing yield and purity. Consistent reaction parameters like temperature and pressure are essential for high-quality synthesis, and the use of continuous flow reactors in industrial settings can enhance production efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to produce corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester functional group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur where the methoxy group can be replaced with other functional groups under basic conditions using nucleophiles like sodium methoxide.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to three key analogs (Table 1):

Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1559498-17-7) .

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1692434-03-9) .

Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (Ref: 10-F701260) .

Table 1: Structural and Physicochemical Comparisons

Property Target Compound Methyl 2,4,5-Trimethyl Analog Methyl 2-Chloro-4-methyl Analog Methyl 2,4-Dimethyl Analog
Molecular Formula C₁₀H₁₆O₃ (estimated) C₁₁H₁₈O₃ C₁₀H₁₅ClO₃ C₁₀H₁₆O₃
Molecular Weight ~184.23 (calculated) 212.29 218.68 ~184.23 (estimated)
Substituents 4,4-dimethyl 2,4,5-trimethyl 2-chloro, 4-methyl 2,4-dimethyl
Key Functional Groups Ester, spiro-epoxide Ester, spiro-epoxide Ester, spiro-epoxide, chloro Ester, spiro-epoxide
Status Not specified Temporarily unavailable Available (data limited) Discontinued

Substituent Effects on Properties

  • The 2-chloro substituent in the chloro-methyl analog increases molecular polarity and may enhance reactivity in nucleophilic substitutions, contrasting with the inert methyl groups in the target compound.

Pharmacopeial and Industrial Relevance

  • None of the spirocyclic esters in Table 1 are cited in pharmacopeial standards (e.g., USP-NF tests for crystallinity or dimethylaniline content ), unlike β-lactam antibiotics such as (2S,5R,6R)-6-...carboxylic acid derivatives .

Biological Activity

Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its unique spirocyclic structure, which allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with enzymes like methionine aminopeptidase (MetAP) and others involved in cancer cell proliferation and antimicrobial resistance .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis .
  • Anticancer Potential : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with DNA or inhibiting critical cellular pathways .

Antimicrobial Studies

In a comparative analysis of various compounds, this compound was assessed for its effectiveness against a range of bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Compound AEscherichia coli64 µg/mL
Similar Compound BPseudomonas aeruginosa128 µg/mL

Anticancer Studies

A study focusing on the anticancer properties of spirocyclic compounds found that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Caspase activation
A278020DNA intercalation

Case Studies and Research Findings

  • Study on Antibacterial Resistance : A recent study highlighted the compound's ability to overcome certain antibiotic resistance mechanisms in bacteria by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound as a precursor for synthesizing novel pharmaceuticals aimed at treating infections and cancer . Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
  • Comparative Analysis with Other Compounds : When compared to other spirocyclic compounds, this compound demonstrated superior activity against specific bacterial strains and cancer cell lines, underscoring its potential as a lead compound for drug development.

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